molecular formula C6H6B3ClF12KNO-2 B13778998 Potassium;pyridine-4-carbaldehyde;tritetrafluoroborate;hydrochloride

Potassium;pyridine-4-carbaldehyde;tritetrafluoroborate;hydrochloride

Cat. No.: B13778998
M. Wt: 443.1 g/mol
InChI Key: LKPLIKCGKNPOLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium;pyridine-4-carbaldehyde;tritetrafluoroborate;hydrochloride is a complex compound that combines several chemical entities, each contributing unique properties. Pyridine-4-carbaldehyde is an organic compound with the formula C₆H₅NO, known for its role in various chemical reactions and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium;pyridine-4-carbaldehyde;tritetrafluoroborate;hydrochloride involves multiple steps. Pyridine-4-carbaldehyde can be synthesized through the oxidation of 4-methylpyridine using oxidizing agents like potassium permanganate or chromium trioxide . The resulting aldehyde can then be reacted with potassium tritetrafluoroborate under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation reactions followed by purification and crystallization processes. The use of advanced reactors and controlled environments ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Potassium;pyridine-4-carbaldehyde;tritetrafluoroborate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure desired outcomes.

Major Products

Mechanism of Action

The mechanism of action of Potassium;pyridine-4-carbaldehyde;tritetrafluoroborate;hydrochloride involves its interaction with molecular targets such as enzymes and metal ions. The compound can form coordination complexes with metal ions, influencing their reactivity and stability. In biological systems, it may inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium;pyridine-4-carbaldehyde;tritetrafluoroborate;hydrochloride is unique due to its combination of functional groups, which enhances its reactivity and versatility in various applications. The presence of tritetrafluoroborate and hydrochloride ions further distinguishes it from other pyridine derivatives, providing unique chemical and physical properties .

Properties

Molecular Formula

C6H6B3ClF12KNO-2

Molecular Weight

443.1 g/mol

IUPAC Name

potassium;pyridine-4-carbaldehyde;tritetrafluoroborate;hydrochloride

InChI

InChI=1S/C6H5NO.3BF4.ClH.K/c8-5-6-1-3-7-4-2-6;3*2-1(3,4)5;;/h1-5H;;;;1H;/q;3*-1;;+1

InChI Key

LKPLIKCGKNPOLM-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1=CN=CC=C1C=O.Cl.[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.